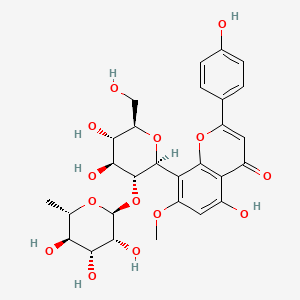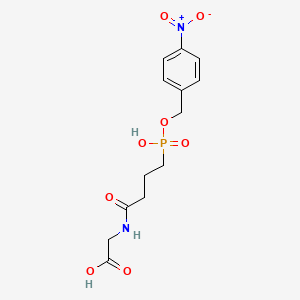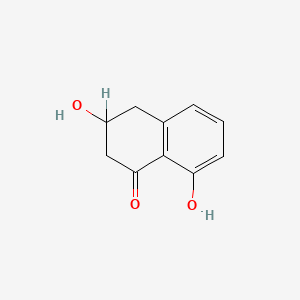
Vermelone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vermelone is a member of tetralins.
Aplicaciones Científicas De Investigación
Melanin Biosynthesis in Fungi
Vermelone plays a significant role in the melanin biosynthesis pathway in fungi. Studies have shown its involvement in the conversion process from scytalone to vermelone, which is a critical step in producing melanin in fungi like Verticillium dahliae and Thielaviopsis basicola. This melanin is essential for the fungal cell walls and is linked to the pathogenicity of these fungi in agricultural contexts. The study of melanin biosynthesis, including the role of vermelone, has implications for understanding fungal growth and developing fungicides (Wheeler, 1982; Wheeler & Stipanovic, 1979).
Enzymatic Catalysis and Substrate Distortion
Vermelone's role has been explored in the context of enzymatic catalysis by scytalone dehydratase. Studies reveal that efficient catalysis in this enzyme's reactions requires significant substrate distortion, which is observed in the transformation of vermelone and other substrates. This research offers insights into the mechanisms of enzyme function and the importance of substrate structure in biochemical reactions (Ya-Jun Zheng, Basarab, & Jordan, 2002).
Tautomerism in Melanin Biosynthesis
Investigations into the naphthol reductase-catalyzed conversion of trihydroxynaphthalene (T3HN) to vermelone reveal insights into tautomerism within melanin biosynthesis. This research enhances our understanding of melanin production in fungi, with vermelone being a key intermediate in this process (Simpson & Weerasooriya, 2000).
Design Science Research in Information Systems
While not directly related to vermelone, several papers on the Design Science Research Methodology (DSRM) in information systems were identified in the search. These studies explore how scientific methods can be applied to design and evaluate information systems, reflecting the interdisciplinary nature of scientific research (Peffers et al., 2007; Absari, Djunaidy, & Susanto, 2022).
Propiedades
Número CAS |
59796-04-2 |
|---|---|
Nombre del producto |
Vermelone |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-3,7,11-12H,4-5H2 |
Clave InChI |
AQTKGZASUQVMEJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1C=CC=C2O)O |
SMILES canónico |
C1C(CC(=O)C2=C1C=CC=C2O)O |
Sinónimos |
3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone vermelone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



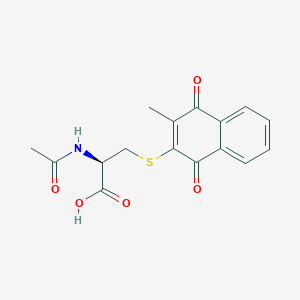
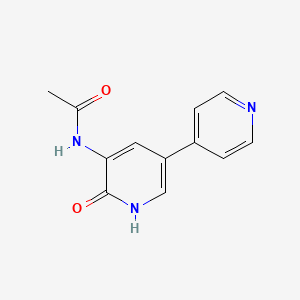
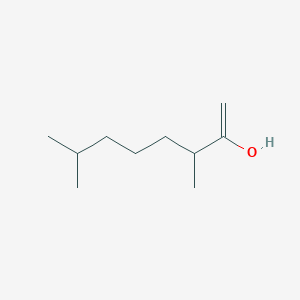
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)

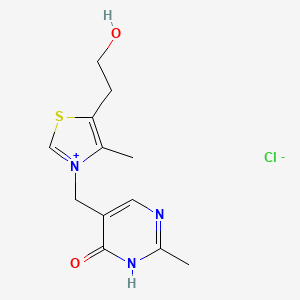
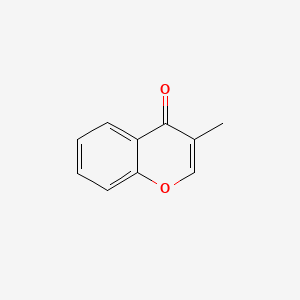
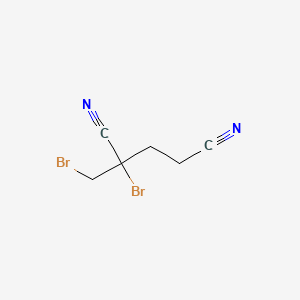
mercury](/img/structure/B1206855.png)
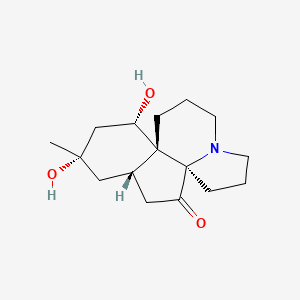
![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)
